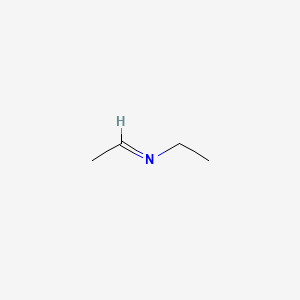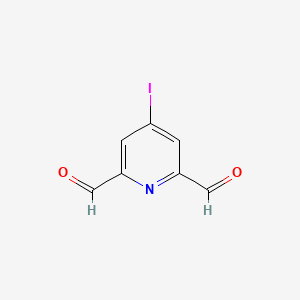
4-Iodopyridine-2,6-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-IODO-2,6-PYRIDINEDICARBOXALDEHYDE is a chemical compound with the molecular formula C7H4INO2 and a molecular weight of 261.02 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of iodine and two formyl groups at the 2 and 6 positions of the pyridine ring makes this compound unique and valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODO-2,6-PYRIDINEDICARBOXALDEHYDE can be achieved through several methods. One common method involves the iodination of 2,6-pyridinedicarboxaldehyde. This process typically uses iodine or iodine monochloride as the iodinating agent in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the 4-position of the pyridine ring.
Industrial Production Methods
Industrial production of 4-IODO-2,6-PYRIDINEDICARBOXALDEHYDE may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-IODO-2,6-PYRIDINEDICARBOXALDEHYDE undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The formyl groups can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The aldehyde groups can participate in condensation reactions to form Schiff bases and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Pyridine-2,6-dicarboxylic acid.
Reduction Products: Pyridine-2,6-dimethanol.
Applications De Recherche Scientifique
4-IODO-2,6-PYRIDINEDICARBOXALDEHYDE has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-IODO-2,6-PYRIDINEDICARBOXALDEHYDE depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through covalent modification or non-covalent binding. The formyl groups can form Schiff bases with amino groups in proteins, potentially inhibiting enzyme activity or altering protein function . The iodine atom can also participate in halogen bonding, influencing molecular recognition and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinecarboxaldehyde: A simpler derivative with one formyl group at the 2-position.
2,6-Pyridinedicarboxaldehyde: Lacks the iodine atom but has two formyl groups at the 2 and 6 positions.
4-Pyridinecarboxaldehyde: Contains a formyl group at the 4-position without additional substituents.
Uniqueness
4-IODO-2,6-PYRIDINEDICARBOXALDEHYDE is unique due to the presence of both iodine and two formyl groups, which confer distinct reactivity and potential for diverse applications. The iodine atom enhances its utility in halogen bonding and substitution reactions, while the formyl groups provide versatility in condensation and redox reactions .
Propriétés
Numéro CAS |
506423-88-7 |
|---|---|
Formule moléculaire |
C7H4INO2 |
Poids moléculaire |
261.02 g/mol |
Nom IUPAC |
4-iodopyridine-2,6-dicarbaldehyde |
InChI |
InChI=1S/C7H4INO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H |
Clé InChI |
LMVRIFJWLZLAGH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C=O)C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxaspiro[2.3]hexane-2-methanol](/img/structure/B13972472.png)
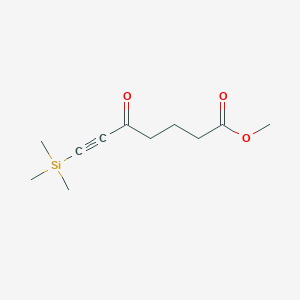
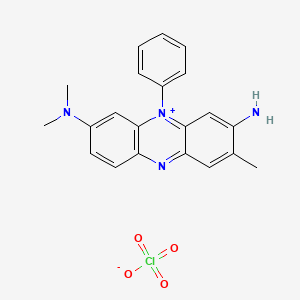
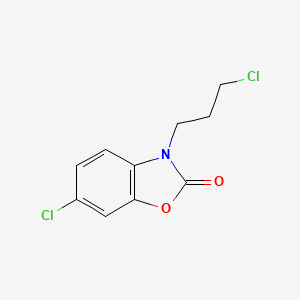

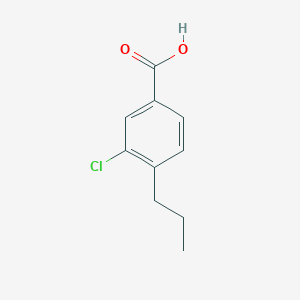
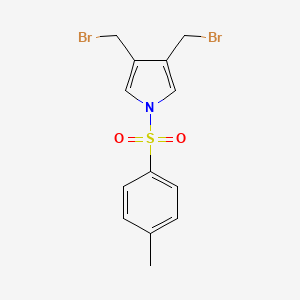


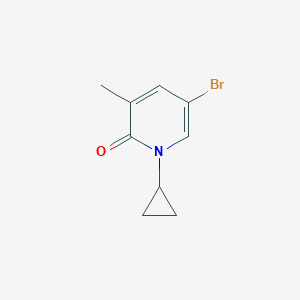
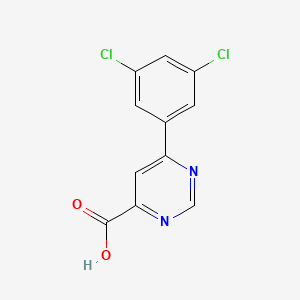
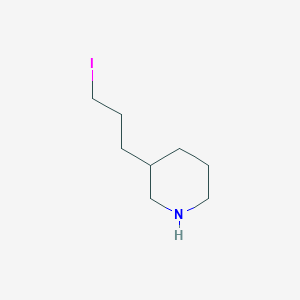
![2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13972537.png)
